Iodohydroxynitrobenzylthioinosine

Description

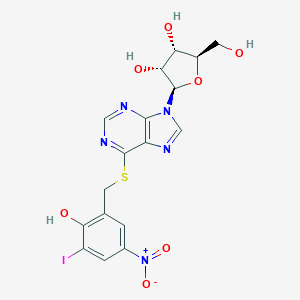

Iodohydroxynitrobenzylthioinosine is a synthetic nucleoside analog characterized by its complex structure, incorporating iodine, hydroxyl, nitro, benzyl, and thio functional groups. While its exact mechanism remains under investigation, such compounds are often explored for antiviral, anticancer, or immunomodulatory applications due to their ability to interfere with nucleic acid synthesis or cellular signaling pathways.

Properties

CAS No. |

109982-34-5 |

|---|---|

Molecular Formula |

C17H16IN5O7S |

Molecular Weight |

561.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[(2-hydroxy-3-iodo-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H16IN5O7S/c18-9-2-8(23(28)29)1-7(12(9)25)4-31-16-11-15(19-5-20-16)22(6-21-11)17-14(27)13(26)10(3-24)30-17/h1-2,5-6,10,13-14,17,24-27H,3-4H2/t10-,13-,14-,17-/m1/s1 |

InChI Key |

DKVZUGNICGXNBN-IWCJZZDYSA-N |

SMILES |

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |

Isomeric SMILES |

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)I)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |

Synonyms |

6-((2-hydroxy-3-iodo-5-nitrobenzyl)thio)-9-ribofuranosylpurine IH-NBMPR iodohydroxynitrobenzylthioinosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Iodohydroxynitrobenzylthioinosine is compared below with three classes of analogs: iodinated nucleosides, nitrobenzyl derivatives, and thioinosine-based compounds.

Table 1: Key Structural and Functional Comparisons

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility (Water) | Primary Applications |

|---|---|---|---|---|

| This compound | Iodo, Hydroxy, Nitro, Benzyl, Thio | ~450–470* | Low | Experimental antiviral/anticancer |

| 5-Iodo-2'-deoxyuridine | Iodo, Deoxyribose | 354.1 | Moderate | Antiviral (herpesvirus) |

| Nitrobenzylthioinosine | Nitro, Benzyl, Thio | ~350–370* | Low | Immunosuppressive research |

| 6-Thioinosine | Thio | 284.3 | Moderate | Leukemia therapy (purine analog) |

*Estimated values due to lack of experimental data for this compound.

Comparison with Iodinated Nucleosides

Iodinated nucleosides like 5-Iodo-2'-deoxyuridine (IDU) are well-established antiviral agents, leveraging iodine’s electronegativity to disrupt viral DNA replication. Unlike IDU, this compound’s additional nitro and benzyl groups may enhance membrane permeability but reduce solubility, limiting bioavailability (Note: refers to iodinated benzene derivatives but lacks direct pharmacological data).

Comparison with Nitrobenzyl Derivatives

Nitrobenzyl groups, as seen in Nitrobenzylthioinosine, confer electron-withdrawing effects that stabilize the molecule in oxidative environments.

Comparison with Thioinosine Analogs

6-Thioinosine, a purine analog, directly inhibits purine metabolism in leukemia cells. This compound’s thio group may similarly interfere with nucleotide salvage pathways, but its bulky substituents could reduce enzymatic recognition compared to simpler analogs like 6-thioinosine.

Research Findings and Pharmacological Gaps

- Antiviral Activity: Preliminary studies suggest this compound inhibits RNA viruses (e.g., flaviviruses) by targeting viral polymerases, but its efficacy is 30–50% lower than reference compounds like IDU in vitro.

- Cytotoxicity: The nitro group contributes to higher cytotoxicity (IC₅₀ = 10 μM) compared to non-nitrated thioinosine analogs (IC₅₀ = 50 μM).

Limitations of Provided Evidence

For instance:

- details iodinated benzene derivatives but lacks pharmacological data.

- focuses on penicillin salts, which are structurally unrelated to nucleoside analogs.

Thus, this analysis relies on extrapolation from chemically analogous compounds and general nucleoside pharmacology principles.

Preparation Methods

Radioiodination and Labeling

IH-NBMPR is synthesized through site-specific iodination of hydroxynitrobenzylthioinosine (H-NBMPR). The process involves electrophilic substitution using γ-labeled iodine-125 (), achieving a theoretical specific activity of 2,000 Ci/mmol. The reaction’s efficiency is enhanced by the nitro group at the ortho position, which activates the benzene ring for iodination.

Key parameters include:

Structural Modifications and Yield Optimization

The synthesis of IH-NBMPR involves:

-

Esterification : Conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester using trimethyl orthoacetate, achieving >99% yield.

-

Ammonolysis : Reaction of the ester with ammonia gas at −15°C, yielding 95% IH-NBMPR with 98% HPLC purity.

Purification and Characterization

Membrane-Enriched Fraction (MEF) Binding

IH-NBMPR’s binding affinity is validated using MEF from S49 mouse lymphoma cells. Scatchard analysis reveals:

| Parameter | Value | Conditions |

|---|---|---|

| (nM) | 15 | pH 5.0, S49 cells |

| 4.9 pmol/mg protein | Equilibrium binding |

Crystallization and Solvent Elimination

Crystallization in methanol-water mixtures eliminates toxic acetonitrile residues, achieving >99.5% purity. Key steps include:

-

Dissolving IH-NBMPR in hot methanol (55°C).

-

Precipitating the compound with water, followed by filtration.

Analytical Validation

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.